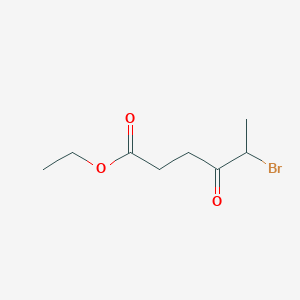

Ethyl 5-bromo-4-oxohexanoate

CAS No.: 75487-13-7

Cat. No.: VC19355511

Molecular Formula: C8H13BrO3

Molecular Weight: 237.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75487-13-7 |

|---|---|

| Molecular Formula | C8H13BrO3 |

| Molecular Weight | 237.09 g/mol |

| IUPAC Name | ethyl 5-bromo-4-oxohexanoate |

| Standard InChI | InChI=1S/C8H13BrO3/c1-3-12-8(11)5-4-7(10)6(2)9/h6H,3-5H2,1-2H3 |

| Standard InChI Key | AECKHKIAYLJLAY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC(=O)C(C)Br |

Introduction

Structural and Physicochemical Properties

Key Physical Properties (Analog Data) :

| Property | Value |

|---|---|

| Molecular Weight | 223.064 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 270.7 ± 15.0 °C (760 mmHg) |

| Flash Point | 117.5 ± 20.4 °C |

| LogP | 1.31 |

| Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) |

The compound’s polar surface area (PSA) of 43.37 Ų and refractive index of 1.470 suggest moderate polarity, influencing solubility in organic solvents like ethyl acetate and ethanol .

Synthesis and Reaction Pathways

Direct Synthesis Methods

Ethyl 5-bromo-4-oxopentanoate is synthesized via bromination of 4-oxopentanoic acid derivatives. For example:

-

Mascall et al. (2012) reported a 78% yield using ethyl 4-oxopentanoate treated with bromine in dichloromethane .

-

Morton et al. (1993) achieved a 40% yield via nucleophilic substitution of ethyl 4-oxo-5-hydroxypentanoate with HBr .

Patent-Based Approaches:

A Pfizer Inc. patent (US2007/299076 A1) details a scaled-up synthesis involving sodium cyanide and ethyl 4-bromo-3-hydroxybutyrate in ethanol, yielding 95.6% purity after distillation .

Reactivity and Functionalization

The ketone and ester groups enable diverse transformations:

-

Nucleophilic Substitution: The bromine atom undergoes displacement with cyanide (e.g., NaCN) to form cyano derivatives, critical in statin drug intermediates .

-

Condensation Reactions: The ketone participates in aldol reactions, forming α,β-unsaturated esters for polymer chemistry .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Ethyl 5-bromo-4-oxopentanoate is pivotal in synthesizing (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate, a precursor for cholesterol-lowering agents . The Pfizer patent highlights its role in a streamlined, cost-effective process avoiding protective group manipulations .

Biologically Active Derivatives

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.29 (t, 3H, CH₂CH₃), 2.64 (m, 4H, CH₂CO and CH₂Br), 4.18 (q, 2H, OCH₂), 4.36 (quintet, 1H, CH-O) .

-

IR: Peaks at 1714 cm⁻¹ (ester C=O) and 1634 cm⁻¹ (ketone C=O) .

Future Directions and Research Gaps

Unexplored Synthetic Routes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume